5-(2-Chlorophenyl)-2-fluoronicotinaldehyde

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers requiring a fluorinated nicotinaldehyde with dual halogenation for SNAr-based scaffold construction face limited options. 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde solves this: - 2-F enables metal-free domino aldol-SNAr-dehydration for 1,8-naphthyridinone scaffolds - 2-Cl-Ph group (cLogP ~3.35) optimizes BBB penetration for CNS PAM development - Orthogonal Cl/F halogen bonding handles for chemical biology probe design Supplied at ≥98% purity with batch-specific QC. For kinase inhibitor library synthesis.

Molecular Formula C12H7ClFNO
Molecular Weight 235.64
CAS No. 1951441-53-4
Cat. No. B2483571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)-2-fluoronicotinaldehyde
CAS1951441-53-4
Molecular FormulaC12H7ClFNO
Molecular Weight235.64
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(N=C2)F)C=O)Cl
InChIInChI=1S/C12H7ClFNO/c13-11-4-2-1-3-10(11)8-5-9(7-16)12(14)15-6-8/h1-7H
InChIKeyNDIUVNLZADOVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)-2-fluoronicotinaldehyde (CAS 1951441-53-4): Structural and Purity Baseline for Chemical Sourcing


5-(2-Chlorophenyl)-2-fluoronicotinaldehyde (CAS 1951441-53-4) is a fluorinated, heterocyclic aldehyde building block with a molecular weight of 235.64 g/mol and the formula C12H7ClFNO . It features a pyridine ring substituted with a fluorine atom at the 2-position and a 2-chlorophenyl group at the 5-position . Commercially, it is available from multiple suppliers with purities typically at 98% , and with a computed LogP value of approximately 3.35, indicative of significant lipophilicity for cell permeability considerations .

Why 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde Cannot Be Substituted by Other Nicotinaldehyde Analogs


The combination of a 2-fluorine atom and a 2-chlorophenyl group on the nicotinaldehyde core creates a unique reactivity and property profile that is not replicated by simpler analogs. The electron-withdrawing fluorine activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a key reaction in constructing complex heterocycles . Simultaneously, the bulky, lipophilic 2-chlorophenyl substituent at the 5-position dramatically increases LogP by approximately 1 unit compared to unsubstituted or non-chlorinated phenyl analogs, fundamentally altering molecular recognition and physicochemical behavior . These dual features are essential for specific Structure-Activity Relationship (SAR) explorations and are absent in common alternatives like 2-fluoronicotinaldehyde or 5-phenylnicotinaldehyde, rendering them unsuitable for projects requiring this exact substitution pattern.

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde Sourcing


Enhanced Lipophilicity (LogP) Compared to Non-Chlorinated and Non-Fluorinated Analogs

The compound exhibits a calculated LogP value of 3.35 . This represents a substantial increase in lipophilicity compared to key analogs lacking the 2-chloro substitution or the 2-fluorine atom. For instance, the non-fluorinated analog 5-(2-chlorophenyl)nicotinaldehyde (CAS 855301-00-7) has a calculated LogP of 2.72 , while the non-chlorinated analog 2-fluoro-5-phenylnicotinaldehyde (CAS 1227582-82-2) has a molecular weight of 201.2 g/mol . This differential LogP suggests improved membrane permeability.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Differential Activation for Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom at the 2-position of the pyridine ring is a well-established activating group for SNAr reactions, a crucial transformation for constructing heterocyclic systems . In contrast, the direct non-fluorinated analog, 5-(2-chlorophenyl)nicotinaldehyde (CAS 855301-00-7), lacks this key activation and would not undergo SNAr under the same mild, metal-free conditions . This is supported by a class of reactions where 2-fluoronicotinaldehydes participate in domino aldol-SNAr-dehydration sequences, while non-fluorinated pyridines generally do not [1].

Organic Synthesis Reaction Kinetics SNAr Reactivity

Higher Molecular Complexity and Functionality than Simple Nicotinaldehyde Analogs

The target compound (MW: 235.64) possesses significantly higher molecular complexity and potential for diverse interactions compared to simpler building blocks. For example, 2-fluoronicotinaldehyde (MW: 125.1) is a common but much simpler scaffold. The additional 2-chlorophenyl group in the target compound provides enhanced steric bulk and opportunities for hydrophobic interactions, which are often crucial for target binding and improving selectivity profiles in drug candidates.

Chemical Diversity Scaffold Hopping Drug Design

High-Value Application Scenarios for 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde


Synthesis of Diversely Functionalized 1,8-Naphthyridin-2(1H)-ones

The 2-fluorine substituent is critical for enabling metal-free, domino aldol-SNAr-dehydration sequences to construct 1,8-naphthyridin-2(1H)-one scaffolds [1]. This application leverages the compound's unique SNAr reactivity, which is absent in non-fluorinated analogs . This specific reactivity makes it a strategic choice for generating libraries of these privileged heterocyclic structures.

Medicinal Chemistry SAR Studies for CNS Drug Discovery

The compound's unique combination of a lipophilic 2-chlorophenyl group (contributing to a cLogP of 3.35) and a reactive aldehyde handle makes it a valuable building block for exploring positive allosteric modulators (PAMs) of CNS targets like EAAT2 . Its higher LogP compared to simpler analogs is a key differentiator for optimizing blood-brain barrier penetration, a critical parameter in CNS drug development.

Building Block for Kinase Inhibitor Scaffolds

The 2-fluoropyridine-3-carbaldehyde motif is a recurring substructure in ATP-competitive kinase inhibitors, where the fluorine and aldehyde groups facilitate key interactions with the kinase hinge region. The addition of the 5-(2-chlorophenyl) group in this specific compound provides an opportunity to extend the molecule into hydrophobic back pockets, a common strategy for achieving potency and selectivity . This makes the compound a more advanced intermediate than simpler 2-fluoronicotinaldehydes for focused kinase library synthesis.

Chemical Probe Development for Chlorine- and Fluorine-Sensing Interactions

The presence of both chlorine and fluorine atoms offers a unique handle for studying halogen bonding and orthogonal non-covalent interactions . The differential electronic and steric properties of the C-Cl and C-F bonds (compared to C-H) can be exploited in chemical biology to design probes that discriminate between protein binding pockets with high specificity. This application is not possible with simpler, non-halogenated phenyl analogs.

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